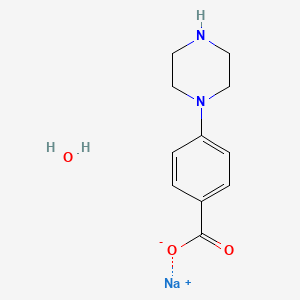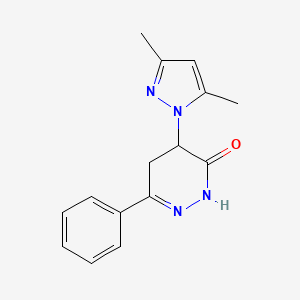
sodium 4-(1-piperazinyl)benzoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(1-piperazinyl)benzoate hydrate is a chemical compound with the molecular weight of 246.24 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes sodium 4-(1-piperazinyl)benzoate hydrate, has been studied extensively. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The linear formula of sodium 4-(1-piperazinyl)benzoate hydrate is C11 H13 N2 O2 . Na . H2 O . The Inchi Code is 1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of sodium 4-(1-piperazinyl)benzoate hydrate include a molecular weight of 246.24 and a linear formula of C11 H13 N2 O2 . Na . H2 O .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Sodium 4-(1-piperazinyl)benzoate hydrate (MFCD11841201):
Pharmaceutical Research
Sodium 4-(1-piperazinyl)benzoate hydrate is widely studied in pharmaceutical research due to its potential therapeutic properties. It is often used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its piperazine moiety is known for its role in the development of antipsychotic and antidepressant drugs .
Chemical Synthesis
In chemical synthesis, this compound serves as an intermediate in the production of more complex molecules. Its structure allows for modifications that can lead to the creation of new compounds with potential applications in various fields, including medicinal chemistry and materials science .
Biological Studies
Researchers utilize Sodium 4-(1-piperazinyl)benzoate hydrate in biological studies to investigate its effects on cellular processes. It is often used in experiments to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its potential as a therapeutic agent .
Material Science
In material science, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it a candidate for creating polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
Sodium 4-(1-piperazinyl)benzoate hydrate is also employed in analytical chemistry as a reagent. It can be used in various analytical techniques to detect and quantify other substances, making it valuable in quality control and research settings .
Toxicology Studies
Finally, this compound is used in toxicology studies to assess its safety and potential toxic effects. Understanding its toxicity is crucial for determining its suitability for various applications, particularly in pharmaceuticals and agriculture.
Safety and Hazards
The safety data sheet for sodium benzoate, a related compound, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present . If eye irritation persists, seek medical advice .
Propiedades
IUPAC Name |
sodium;4-piperazin-1-ylbenzoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJYJFLTITDQR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(1-piperazinyl)benzoate hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135927.png)
![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)

![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)
